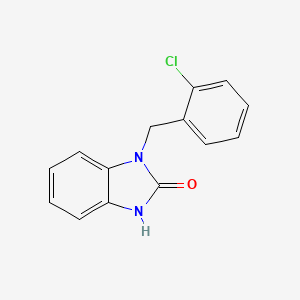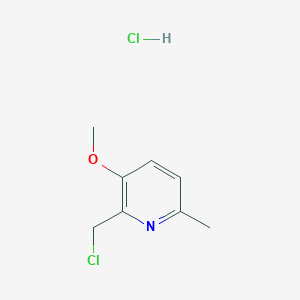
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that sits at the intersection of quinazoline and chromene derivatives. Its multifaceted structure imbues it with properties that make it of significant interest in various fields, from organic chemistry to medicinal research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step processes. Here is a simplified outline:
Formation of the Quinazoline Core: : The quinazoline core is usually synthesized through the cyclization of an anthranilic acid derivative with formamide or a derivative thereof under conditions such as heating in the presence of a dehydrating agent.
Chromene Formation: : The chromene component is prepared through the cyclization of salicylaldehyde derivatives with an appropriate active methylene compound (such as ethyl acetoacetate) in the presence of a base.
Coupling Reaction: : The quinazoline and chromene derivatives are coupled through an amide formation reaction, using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine).
Industrial Production Methods
On an industrial scale, the production of this compound would involve the optimization of these synthetic steps to ensure high yield and purity. This may include:
Continuous Flow Chemistry: : Enhancing reaction efficiency and scalability.
Use of Catalysts: : Transition metal catalysts may be employed to streamline certain steps and improve reaction rates.
Purification Techniques: : Crystallization, recrystallization, and chromatographic methods for purifying the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions under the influence of strong oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reduction can occur at the quinazoline oxo group using agents like lithium aluminum hydride, yielding reduced quinazoline derivatives.
Substitution: : N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: : Halogens (for electrophilic substitution) or Grignard reagents (for nucleophilic substitution).
Major Products Formed
The major products from these reactions include various quinazoline and chromene derivatives with modified functional groups, enhancing or altering their chemical and biological properties.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Catalysis: : Its unique structure allows it to act as a ligand in catalytic reactions, potentially improving the efficiency of certain chemical processes.
Biology and Medicine
Pharmacological Research: : Explored for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties. Its ability to inhibit certain enzymes or receptors makes it a candidate for drug development.
Biomolecular Interactions: : Studied for its interactions with DNA, proteins, and other biomolecules, aiding in the understanding of its mechanism of action.
Industry
Chemical Intermediates: : Utilized in the production of high-value chemical intermediates.
Dyes and Pigments: : Modified derivatives may be used in the dye and pigment industry due to their chromene component.
作用機序
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects through multiple mechanisms:
Enzyme Inhibition: : It may inhibit key enzymes involved in cellular processes, such as kinases or proteases, disrupting pathways that are critical for cell proliferation and survival.
Molecular Targets: : Specific binding to receptors or other target molecules that modulate biological activity. For instance, it could interact with DNA or specific proteins to alter gene expression or protein function.
Pathways Involved: : Key pathways affected might include the cell cycle regulation, apoptosis, and signal transduction pathways, all crucial for maintaining cellular homeostasis.
類似化合物との比較
Compared to other compounds within the quinazoline and chromene families, N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique fusion of two bioactive scaffolds, potentially offering synergistic effects.
Similar Compounds
Quinazoline Derivatives: : Erlotinib, Gefitinib (used in cancer therapy).
Chromene Derivatives: : Coumarins like Warfarin, which is used as an anticoagulant.
Its unique structure allows it to interact with biological systems differently than these individual scaffold compounds, potentially offering new therapeutic opportunities.
Hopefully, this sheds some light on this fascinating compound. Dive into your own experiments and find new insights!
特性
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O4/c1-15-26-21-11-4-3-10-19(21)24(30)28(15)18-9-6-8-17(14-18)27-23(29)20-13-16-7-2-5-12-22(16)32-25(20)31/h2-14H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMWPHLZLIFXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5Z)-3-(4-fluorophenyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2995592.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2995594.png)
![Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2995595.png)
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2995598.png)
![(1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2995599.png)
![4-(Difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2995600.png)


![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl 3,4-dimethoxybenzoate](/img/structure/B2995605.png)
